molecular formula C8H4ClF3N2 B1411714 3-chloro-7-(trifluoromethyl)-1H-indazole CAS No. 1388070-01-6

3-chloro-7-(trifluoromethyl)-1H-indazole

Cat. No. B1411714
CAS RN: 1388070-01-6
M. Wt: 220.58 g/mol
InChI Key: ZSVXXKIBOCSPGX-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines, which share some structural similarities with the compound you’re asking about, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines and their derivatives is an important research topic . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The biological activities of trifluoromethylpyridines derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The development of organic compounds containing fluorine has led to many advances in the agrochemical, pharmaceutical, and functional materials fields . More than 50% of the pesticides launched in the last two decades have been fluorinated .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .

Scientific Research Applications

Structural Analysis and Molecular Interactions

The structural characteristics of 3-chloro-7-(trifluoromethyl)-1H-indazole have been a subject of interest. Studies have focused on analyzing its supramolecular structure, particularly examining hydrogen bonding and aromatic interactions. For example, the structure of fluorinated indazoles, including this compound, has been explored using X-ray crystallography and magnetic resonance spectroscopy (Teichert et al., 2007).

Synthesis and Chemical Reactivity

The synthesis of indazole derivatives, including those with a this compound framework, has been investigated. One study demonstrates the use of GdCl(3) catalyzed Grieco condensation to create novel pyrimidine and annulated pyrimidine fused indazole derivatives (Yakaiah et al., 2008). Another research highlights a Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles, underscoring the importance of such methods in the synthesis of complex organic compounds (Ye et al., 2013).

Crystal Structure Analysis

The crystal structure of various indazole derivatives has been a key area of study, providing insights into molecular geometry and interactions. For instance, the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide offers understanding into the planarity and perpendicular arrangements in indazole systems (Chicha et al., 2014).

Photocatalysis and Chemical Transformations

Research has also delved into the photocatalytic applications of indazole compounds. A study on regioselective C3-H trifluoromethylation of 2 H-indazole under transition-metal-free conditions illustrates the advancements in developing biologically active compounds (Murugan et al., 2019).

Antitumour Activity

The potential antitumour activity of this compound derivatives has been explored. A specific compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, demonstrated inhibitory effects on cancer cell proliferation (Ji et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Applications in OLED technology have been identified, with studies on iridium(III) complexes containing indazole ligands showing tunable emission colors (Niu et al., 2018).

Future Directions

It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

3-chloro-7-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-4-2-1-3-5(8(10,11)12)6(4)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVXXKIBOCSPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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